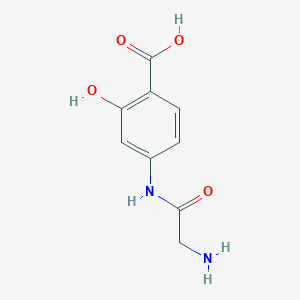
4-(Glycylamino)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Glycylamino)-2-hydroxybenzoic acid is a compound that combines the structural features of glycine and salicylic acid It is characterized by the presence of a glycylamino group attached to the benzene ring of salicylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Glycylamino)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid and glycine.
Formation of Glycylamino Group: The carboxyl group of glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated glycine is then coupled with the hydroxyl group of salicylic acid to form the desired product.
The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
4-(Glycylamino)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Protein Modification: The glycylamino group can form covalent bonds with amino acid residues in proteins, leading to changes in protein function.
Pathways Involved: It may affect pathways related to inflammation and pain by modulating the activity of key enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the glycylamino group.
Salicylic Acid: Similar structure but lacks the glycylamino group.
Glycine: Simple amino acid without the aromatic ring.
Uniqueness
4-(Glycylamino)-2-hydroxybenzoic acid is unique due to the presence of both the glycylamino group and the hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
6625-95-2 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4,10H2,(H,11,13)(H,14,15) |
InChI Key |
YKEARIMXCXCQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















